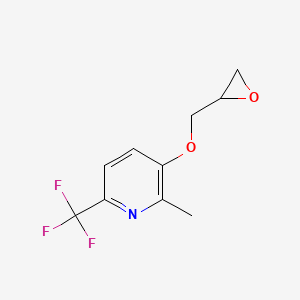

2-Methyl-3-(oxiran-2-ylmethoxy)-6-(trifluoromethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-Methyl-3-(oxiran-2-ylmethoxy)-6-(trifluoromethyl)pyridine” is a complex organic molecule. It contains an oxirane (or epoxy) group, which is a three-membered ring containing an oxygen atom . This group is attached to a pyridine ring, which is a six-membered ring containing one nitrogen atom . The pyridine ring is substituted with a methyl group, a trifluoromethyl group, and the oxirane group attached through a methoxy linker .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxirane group could introduce strain into the molecule due to its three-membered ring structure . The pyridine ring is aromatic and planar, and the trifluoromethyl group is electron-withdrawing, which could affect the reactivity of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties, like boiling point and density, can be estimated based on the properties of similar compounds .科学的研究の応用

Coordination Chemistry and Magnetic Properties

Pyridyl oximes, including compounds structurally related to "2-Methyl-3-(oxiran-2-ylmethoxy)-6-(trifluoromethyl)pyridine," have been extensively used in coordination chemistry. These compounds serve as ligands to form metal complexes that exhibit interesting magnetic properties, such as ferromagnetism and single-molecule magnet (SMM) behavior. For instance, Dimakopoulou et al. (2022) explored novel Co5 and Ni4 metal complexes derived from 2-pyridyl oximes, showcasing their potential in creating materials with specific magnetic properties (Dimakopoulou et al., 2022).

Catalysis

Pyridine derivatives also play a crucial role in catalysis, including stereoselective synthesis and electrocatalysis for oxygen reduction. The specific functional groups in these compounds can significantly influence their catalytic activity and selectivity. For example, Matson et al. (2012) investigated Fe(III)-meso-tetra(pyridyl)porphyrins as electrocatalysts for oxygen reduction, highlighting the influence of pyridine's position on the catalytic efficiency and selectivity for water production (Matson et al., 2012).

Safety and Hazards

特性

IUPAC Name |

2-methyl-3-(oxiran-2-ylmethoxy)-6-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-6-8(16-5-7-4-15-7)2-3-9(14-6)10(11,12)13/h2-3,7H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPAIBMWTRSYAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)OCC2CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-Methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2966715.png)

![3-Chloro-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2966717.png)

![4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol](/img/structure/B2966721.png)

![1-Ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2966723.png)

![1-methyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2966728.png)

![2-(2-chloro-6-fluorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2966729.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2966736.png)